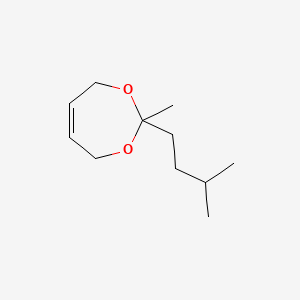

1,3-Dioxepin, 4,7-dihydro-2-methyl-2-(3-methylbutyl)-

Numéro de catalogue B1617552

Poids moléculaire: 184.27 g/mol

Clé InChI: FFANAZFONFVGKZ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US03936398

Procedure details

To a one liter flask equipped with heating jacket, agitator and condenser fitted with a Dean-Stark trap was charged 136 grams (1.2 mole) 5-methyl-2-hexanone, 88 grams (1.0 mole) 2-butene-1,4-diol, 160 grams cyclohexane, 2 grams citric acid and 0.3 grams hydroquinone. The mixture was heated with vigorous agitation at reflux (87°- 97°C.) until water no longer continued to be distilled from the reaction mixture (24 hours). The reaction mixture was cooled to room temperature and the citric acid neutralized by washing the reaction mixture with a 5% aqueous solution of sodium hydroxide and then with water. The reaction mixture was then distilled to remove the cyclohexane and the oil vacuum distilled to obtain 152 grams (83% of theoretical) of 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin having a boiling point of 94°C. at a pressure of 9.0 millimeters of mercury (refractive index, ND20 = 1.4523). Analysis for carbonyl content by IR showed 0.0% carbonyl and VPC analysis showed the compound to have a purity of 97.4%.

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH3:8])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[CH2:9](O)[CH:10]=[CH:11][CH2:12][OH:13].C1CCCCC1>C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C1(C=CC(O)=CC=1)O.O>[CH2:4]([C:5]1([CH3:6])[O:13][CH2:12][CH:11]=[CH:10][CH2:9][O:7]1)[CH2:3][CH:2]([CH3:8])[CH3:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

136 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCC(C)=O)C

|

|

Name

|

|

|

Quantity

|

88 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=CCO)O

|

|

Name

|

|

|

Quantity

|

160 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a one liter flask equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heating jacket, agitator and condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a Dean-Stark trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated with vigorous agitation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to be distilled from the reaction mixture (24 hours)

|

|

Duration

|

24 h

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing the reaction mixture with a 5% aqueous solution of sodium hydroxide

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The reaction mixture was then distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the cyclohexane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the oil vacuum distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(C)C)C1(OCC=CCO1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 152 g | |

| YIELD: PERCENTYIELD | 83% | |

| YIELD: CALCULATEDPERCENTYIELD | 82.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |